5-Carbamoyl-2-chlorophenylboronic acid
Overview
Description
5-Carbamoyl-2-chlorophenylboronic acid is a useful research compound. Its molecular formula is C7H7BClNO3 and its molecular weight is 199.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Carbamoyl-2-chlorophenylboronic acid is not explicitly mentioned in the available literature . However, boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a newBiochemical Analysis
Biochemical Properties
5-Carbamoyl-2-chlorophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, thereby inhibiting their activity. This compound is likely to interact with enzymes such as chymotrypsin and trypsin, which contain serine residues in their active sites. The interaction involves the formation of a tetrahedral boronate ester intermediate, which effectively blocks the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its enzyme inhibitory properties. By inhibiting serine proteases, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of proteases involved in the degradation of signaling molecules can lead to prolonged signaling events, thereby affecting gene expression patterns. Additionally, the inhibition of proteases involved in protein turnover can impact cellular metabolism by altering the balance of protein synthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with the active sites of serine proteases. The boronic acid moiety of the compound reacts with the hydroxyl group of the serine residue, forming a tetrahedral boronate ester intermediate. This intermediate mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s catalytic activity. This mechanism of action is common among boronic acid derivatives and is responsible for their potent enzyme inhibitory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over time if exposed to moisture or high temperatures. Long-term studies in in vitro and in vivo settings have shown that the enzyme inhibitory effects of this compound can persist for extended periods, although the exact duration of activity may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential off-target interactions and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired enzyme inhibition, and exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its enzyme inhibitory properties. The compound interacts with enzymes such as chymotrypsin and trypsin, which are involved in protein digestion and turnover. By inhibiting these enzymes, this compound can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound may be metabolized by liver enzymes, leading to the formation of inactive metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound can interact with intracellular proteins and enzymes, leading to its localization in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound may be directed to particular compartments or organelles, such as the endoplasmic reticulum or lysosomes, where it can exert its enzyme inhibitory effects. The activity and function of this compound are influenced by its localization, as the compound needs to be in proximity to its target enzymes to effectively inhibit their activity .
Properties
IUPAC Name |
(5-carbamoyl-2-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJCQEROEZKOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674722 | |
Record name | (5-Carbamoyl-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-35-4 | |
Record name | B-[5-(Aminocarbonyl)-2-chlorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Carbamoyl-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carbamoyl-2-chlorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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